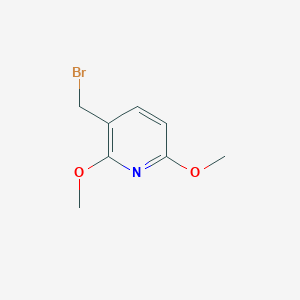

3-(Bromomethyl)-2,6-dimethoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Bromomethyl)-2,6-dimethoxypyridine is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

3-(Bromomethyl)-2,6-dimethoxypyridine serves as an important building block in the synthesis of more complex organic molecules. Its ability to participate in various coupling reactions, particularly the Suzuki–Miyaura cross-coupling reaction, allows for the formation of carbon–carbon bonds essential for constructing complex structures.

- Table 1: Synthetic Applications of this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Forms bipyridine derivatives | |

| Alkylation | Acts as an electrophile in nucleophilic substitutions | |

| Coordination Chemistry | Forms ligands for metal complexes |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities, particularly in antimicrobial and anticancer domains. The presence of the bromomethyl group enhances its reactivity towards biological targets.

- Case Study: Anticancer Activity

- Table 2: Biological Activities of Derivatives

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is utilized in the development of specialty chemicals and materials. Its role as a monomer or cross-linking agent aids in producing polymers with desirable properties.

- Case Study: Polymer Development

- The compound has been used to synthesize novel polymers that exhibit enhanced thermal stability and mechanical properties.

化学反応の分析

Nucleophilic Substitution Reactions

The bromomethyl group serves as a primary site for nucleophilic substitution, enabling diverse functionalization.

Reaction with Amines

Primary and secondary amines undergo alkylation via SN2 mechanisms. For example:

-

Reaction with methylamine in ethanol at 140°C yields 3-(methylaminomethyl)-2,6-dimethoxypyridine, a precursor for bioactive molecules .

-

Bulky amines require polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to enhance nucleophilicity.

Reaction with Thiols

Thiols substitute the bromine atom to form stable thioethers. For instance:

-

4-Methylbenzenethiol in DMF with NaH produces 3-((p-tolylthio)methyl)-2,6-dimethoxypyridine, a key intermediate for sulfur-containing ligands .

Reaction with Alcohols

Methanol or ethanol in basic conditions (e.g., NaH) generates ether derivatives, though competing esterification may occur with carboxylate nucleophiles .

Cross-Coupling Reactions

While less common than substitution, palladium-catalyzed couplings are feasible under tailored conditions:

Elimination Reactions

Strong bases (e.g., DBU) induce dehydrohalogenation, forming 3-methylene-2,6-dimethoxypyridine. This alkene derivative is useful for further cycloaddition or polymerization reactions.

Pharmaceutical Intermediates

-

Substitution with heteroatom-containing nucleophiles (e.g., morpholine) produces dopamine D3 receptor-selective ligands, critical for neurological drug development .

Macrocyclic Ligands

Reaction with dithiols or diamines forms chelating agents for transition metals, as demonstrated in synthesizing quinoxaline-pyridine hybrids for catalytic applications .

Table 1: Nucleophilic Substitution Reactions

Table 2: Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O, 80°C, 24h | 3-(Phenylmethyl)-2,6-dimethoxypyridine | 45% |

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via a bimolecular mechanism (SN2), with rate dependence on solvent polarity and base strength.

-

Elimination : Follows an E2 pathway, requiring steric bulk to favor alkene formation over substitution.

Comparative Reactivity

The electron-donating methoxy groups at the 2- and 6-positions slightly deactivate the pyridine ring but have minimal impact on the bromomethyl group’s electrophilicity. This contrasts with 3-bromo-2,6-dimethoxypyridine, where bromine directly on the ring enables aromatic substitution.

Stability and Handling

-

Stable under inert atmospheres at RT but degrades in humid conditions.

-

Store in sealed containers with desiccants to prevent hydrolysis of the C-Br bond.

This compound’s versatility in nucleophilic substitution and limited cross-coupling reactivity makes it invaluable for modular synthesis in medicinal and materials chemistry. Ongoing research explores its utility in synthesizing advanced heterocycles and bioactive molecules.

特性

CAS番号 |

934286-66-5 |

|---|---|

分子式 |

C8H10BrNO2 |

分子量 |

232.07 g/mol |

IUPAC名 |

3-(bromomethyl)-2,6-dimethoxypyridine |

InChI |

InChI=1S/C8H10BrNO2/c1-11-7-4-3-6(5-9)8(10-7)12-2/h3-4H,5H2,1-2H3 |

InChIキー |

CGZARUONTNTXET-UHFFFAOYSA-N |

SMILES |

COC1=NC(=C(C=C1)CBr)OC |

正規SMILES |

COC1=NC(=C(C=C1)CBr)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。